molecular formula C11H8ClN3O3S B5530945 6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione

6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No. B5530945
M. Wt: 297.72 g/mol
InChI Key: KJNXSVIODIZLFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives, including compounds similar to 6-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,2,4-triazine-3,5(2H,4H)-dione, often involves heterocyclic transformations and can be achieved through various methods, including phase-transfer catalytic conditions and one-pot reactions. For example, Singh et al. (1992) describe the transformation of 3-alkyl-6-methyl-1,3-oxazine-2,4(3H)-diones to 6-thioxo-1,3,5-triazine-2,4(1H,3H,5H)-diones under specific conditions, showcasing the synthetic versatility of triazine derivatives (Singh, Aggarwal, & Kumar, 1992).

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by X-ray crystallography, revealing important details about their configuration and geometry. Qing-min et al. (2004) detailed the crystal structure of a related triazine compound, providing insight into the molecular arrangement and bonding patterns typical for this class of compounds (Qing-min, Gang, Rui-lian, & Run-qiu, 2004).

Chemical Reactions and Properties

Triazine derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further chemical modifications. This includes reactions with amides, thioamides, and chloroacetic acid, leading to the formation of new heterocyclic systems with diverse functional groups. El-All et al. (2016) explored the synthesis and reactivity of fused triazine derivatives, highlighting their chemical versatility and potential applications in synthesis (El-All et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some triazine derivatives have been found to have anticonvulsant activity .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of some triazine derivatives , this compound could potentially have interesting biological effects worth exploring.

properties

IUPAC Name

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O3S/c12-7-3-1-6(2-4-7)8(16)5-19-10-9(17)13-11(18)15-14-10/h1-4H,5H2,(H2,13,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNXSVIODIZLFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NNC(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione

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